Nitazoxanide-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitazoxanide D4 involves the incorporation of deuterium atoms into the Nitazoxanide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Nitazoxanide D4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The deuterium-labeled compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Nitazoxanide D4 undergoes various chemical reactions, including:
Oxidation: Nitazoxanide D4 can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: The nitro group in Nitazoxanide D4 can be reduced to form the corresponding amine.
Substitution: The thiazole ring in Nitazoxanide D4 can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Nitazoxanide D4 has a wide range of scientific research applications, including:
Mechanism of Action
Nitazoxanide D4 exerts its effects by disrupting the energy metabolism of anaerobic microbes. It inhibits the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, which is essential for anaerobic energy metabolism . In parasitic protozoa, Nitazoxanide D4 also induces lesions in the cell membranes and depolarizes the mitochondrial membrane potential, leading to cell death . Additionally, Nitazoxanide D4 stimulates autophagy and inhibits mTORC1 signaling, which further contributes to its antimicrobial effects .
Comparison with Similar Compounds
Nitazoxanide D4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in biological systems. Similar compounds include:
Nitazoxanide: The parent compound, which lacks the deuterium labeling but has similar broad-spectrum anti-infective properties.
Tizoxanide: The active metabolite of Nitazoxanide, which also exhibits broad-spectrum anti-infective properties.
Other Thiazolides: Compounds such as tizoxanide glucuronide, which share similar structural features and antimicrobial activities.
Nitazoxanide D4 stands out due to its enhanced stability and ability to be tracked in biological systems, making it a valuable tool in scientific research and drug development .
Biological Activity
Nitazoxanide-d4 is a deuterated form of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. This compound has garnered attention for its diverse biological activities against various pathogens, including viruses, bacteria, and protozoa. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential applications in treating infectious diseases.
Overview of Nitazoxanide
Nitazoxanide was originally developed as an antiparasitic drug but has demonstrated significant antiviral activity against a range of viruses, including influenza, hepatitis B and C, and more recently, SARS-CoV-2. The deuterated version, this compound, is used primarily for research purposes to study pharmacokinetics and metabolic pathways due to its labeled structure.
Nitazoxanide exerts its biological effects through several mechanisms:
- Inhibition of Viral Replication : Nitazoxanide inhibits the maturation of viral hemagglutinin in influenza viruses, preventing effective viral replication . It also enhances the production of type I interferons in host cells, contributing to its antiviral effects .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Clostridium difficile and Mycobacterium tuberculosis. It disrupts anaerobic energy metabolism by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme .
- Antiparasitic Effects : Nitazoxanide is effective against protozoa such as Giardia lamblia and Cryptosporidium parvum, with mechanisms that involve interference with energy metabolism .
Antiviral Activity
Recent studies have highlighted the potential of nitazoxanide in treating viral infections:
- COVID-19 : In vitro studies suggest that nitazoxanide can reduce viral load in patients with COVID-19, indicating its potential as an early treatment option .
- Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient experienced significant clinical improvement after treatment with nitazoxanide .
Antibacterial Activity
A clinical trial assessing the use of nitazoxanide for pulmonary tuberculosis found that it did not demonstrate significant bactericidal activity at standard doses. The mean change in time to culture positivity was not statistically significant compared to standard therapy .
Case Studies
Several case studies have documented the use of nitazoxanide in various conditions:
- Disseminated Cystic Echinococcosis : A compassionate use trial involving seven patients treated with nitazoxanide showed mixed results. Three patients exhibited clinical improvement after combination therapy with albendazole .
- Pulmonary Tuberculosis : In a prospective trial involving 30 adults with drug-susceptible pulmonary tuberculosis, nitazoxanide did not show significant bactericidal activity compared to standard therapy .
Comparative Biological Activity Table
Properties
IUPAC Name |
[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.